molecular formula C8H12ClN B1197361 N,N-dimethylaniline hydrochloride CAS No. 5882-44-0

N,N-dimethylaniline hydrochloride

Cat. No. B1197361
CAS RN: 5882-44-0
M. Wt: 157.64 g/mol
InChI Key: WOAZEKPXTXCPFZ-UHFFFAOYSA-N
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Patent
US04707178

Procedure details

The aminations of Equations 43a and 43e are most conveniently effected by adding the requisite sulfonyl chlorides to a solution of the aminopyrazoles LIIa and LIIa' in a suitable solvent such as diethyl ether, tetrahydrofuran, or methylene chloride containing at least two equivalents of an acid scavenger such as triethylamine or dimethylaniline at temperatures between 0° C. and 65° C. The desired sulfonamides of Formulas LIIb and LIIb' are isolated either by filtration, in which case the by-product triethylamine hydrochloride or dimethylaniline hydrochloride is removed by washing with water, or extraction into a suitable organic solvent such as methylene chloride or ethyl acetate. Drying and evaporation of the solvent then affords the products LIIb and LIIb', which are usually sufficiently pure to be carried directly onto the next step.
[Compound]
Name
43a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
43e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aminopyrazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH2:4][CH3:5])C.O1[CH2:10][CH2:9]CC1.C(Cl)[Cl:12].[CH3:14][N:15]([CH3:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(N(CC)CC)C>[ClH:12].[CH2:16]([N:15]([CH2:4][CH3:5])[CH2:9][CH3:10])[CH3:17].[ClH:12].[CH3:14][N:15]([CH3:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:5.6,7.8|

Inputs

Step One
Name
43a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
43e
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
aminopyrazoles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.C(C)N(CC)CC
Name
Type
product
Smiles
Cl.CN(C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.